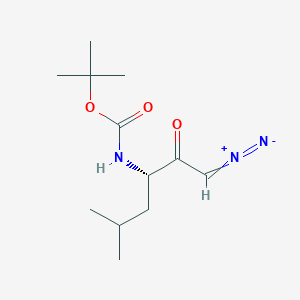

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone is a useful research compound. Its molecular formula is C12H21N3O3 and its molecular weight is 255.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of the compound, also known as tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate, is the amino group in organic compounds . The compound is used as a protecting group for amines during chemical reactions .

Mode of Action

The compound acts by converting the amino group into a carbamate, thereby protecting it from reactions . This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The carbamate can later be cleaved using a strong acid such as trifluoracetic acid (TFA), resulting in the removal of the protecting group .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides, where the amino groups need to be protected during the process . The compound allows for transformations of other functional groups without affecting the amino groups .

Result of Action

The result of the compound’s action is the protection of amino groups during chemical reactions, allowing for the successful synthesis of complex organic compounds . After the reaction, the protecting group can be removed, leaving the amino group intact .

Action Environment

The compound’s action can be influenced by environmental factors such as temperature and pH. For instance, the deprotection of the compound can be achieved at high temperatures using a thermally stable ionic liquid .

Activité Biologique

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, also known as (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane has the molecular formula C12H21N3O3 and a molecular weight of 255.31 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group which enhances stability during synthesis and allows selective reactions. The presence of the diazo group is significant for its biological interactions.

The primary action of this compound involves the inhibition of specific enzymes, particularly proteases. The diazo functionality is crucial as it can form reactive intermediates that interact with the active sites of these enzymes, leading to their inhibition. This mechanism is particularly relevant in the context of viral infections and other disease mechanisms where proteases play a critical role.

Enzyme Inhibition

Research indicates that N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane acts as an inhibitor for various proteases. For instance, studies have shown that its analogs can significantly inhibit proteases involved in viral replication processes, including those related to COVID-19 . The compound's structural properties allow it to effectively bind to the enzyme's active site, blocking substrate access.

Case Studies

- Protease Inhibition : A study demonstrated that N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane inhibited the activity of a specific viral protease by over 70% at a concentration of 50 µM. This inhibition was attributed to the formation of a stable enzyme-inhibitor complex .

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related diazo compounds, revealing that they exhibited notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . Although specific data for N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane was not provided, the trends suggest potential efficacy.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-alpha-t-Butyloxycarbonyl-L-valinyl-diazomethane | Similar Boc protection; valine instead of leucine | Valine may exhibit different biological activity |

| N-alpha-t-Butyloxycarbonyl-L-alanyldiazomethane | Contains alanine; similar diazo functionality | Alanine's smaller side chain alters reactivity |

| (S)-3-Boc-amino-1-diazo-5-methyl-2-pentanone | Contains a pentanone backbone; less steric hindrance | Different carbon skeleton affects reactivity |

This table illustrates how variations in amino acid composition and structural features can influence biological activity. The presence of leucine in N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane may enhance its binding affinity compared to other amino acids like valine or alanine.

Synthesis and Applications

The synthesis of N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane typically involves multiple steps including protection of the amino group, diazotization, and subsequent purification processes. Its applications extend beyond enzyme inhibition; it is also used in peptide synthesis where protecting groups are essential for maintaining the integrity of reactive sites during coupling reactions .

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3/c1-8(2)6-9(10(16)7-14-13)15-11(17)18-12(3,4)5/h7-9H,6H2,1-5H3,(H,15,17)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECQFLSUODDBDO-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712102 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52716-48-0 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.